Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide
Description
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, cyclopropyl, hydroxy, pyridinium, and nitrophenyl groups
Properties
IUPAC Name |
[2-cyano-2-[5-cyano-2-cyclopropyl-2-hydroxy-3-(2-methylpyridin-1-ium-1-yl)-4-(4-nitrophenyl)-3,4-dihydro-1H-pyridin-6-yl]ethenylidene]azanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O3/c1-15-4-2-3-11-29(15)23-21(16-5-9-19(10-6-16)30(32)33)20(14-27)22(17(12-25)13-26)28-24(23,31)18-7-8-18/h2-6,9-11,18,21,23,28,31H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPFRCQCGNFASQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=[N+]1C2C(C(=C(NC2(C3CC3)O)C(=C=[N-])C#N)C#N)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide likely involves multiple steps, each targeting the formation of specific functional groups and the overall molecular framework. Typical synthetic routes may include:
- Formation of the pyridinium ring through cyclization reactions.
- Introduction of the cyano groups via nucleophilic substitution reactions.
- Addition of the cyclopropyl group through cyclopropanation reactions.
- Incorporation of the nitrophenyl group through electrophilic aromatic substitution.
- Hydroxylation to introduce the hydroxy group.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic ring or cyano groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield ketones or aldehydes.
- Reduction may produce amines.
- Substitution may result in halogenated or hydroxylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide would depend on its specific interactions with molecular targets. This may involve:
- Binding to enzymes or receptors, altering their activity.
- Interfering with cellular pathways, leading to changes in cell function.
- Modulating gene expression or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide: can be compared with other compounds that have similar functional groups or structural features, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical reactivity and biological activity
Biological Activity
Dicyano[3-cyano-6-cyclopropyl-6-hydroxy-5-(2-methylpyridinium-1-yl)-4-(4-nitrophenyl)-1,4,5,6-tetrahydropyridin-2-yl]methanide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of cyano groups, a cyclopropyl moiety, and a pyridinium ring suggests potential interactions with various biological targets.
Anticancer Properties
Research indicates that derivatives of similar structures exhibit promising anticancer activities. For instance, compounds with tetrahydropyridine frameworks have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound may share these properties due to its structural similarities.
Table 1: Summary of Anticancer Activities in Related Compounds
| Compound | Mechanism of Action | Cancer Type | Reference |
|---|---|---|---|
| Compound A | Induces apoptosis | Breast cancer | |
| Compound B | Inhibits cell cycle | Lung cancer | |
| Compound C | Targets EGFR mutations | Colorectal cancer |
Antimicrobial Activity
Preliminary studies suggest that dicyano derivatives may possess antimicrobial properties. Compounds with similar functional groups have demonstrated activity against both Gram-positive and Gram-negative bacteria. This activity is often attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activities of Related Compounds
| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL | |
| Compound E | Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and microbial growth.
- Receptor Interaction : The pyridinium moiety may allow for interaction with neurotransmitter receptors or other protein targets.
- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis.
Case Studies
A recent study explored the effects of related dicyano compounds on various cancer cell lines. The findings suggested that these compounds could significantly reduce cell viability in a dose-dependent manner. Notably, the mechanism involved the activation of apoptotic pathways and inhibition of proliferation markers such as Ki67.
Case Study Summary
Table 3: Effects on Cancer Cell Lines
Q & A
Q. What are the recommended methods for synthesizing Dicyano[...]methanide?
- Methodological Answer : The synthesis of this polycyclic compound likely involves multi-step reactions, including cyclocondensation, nitration, and cyano-group introduction. A plausible approach is:
Core formation : Use a one-pot two-step reaction to assemble the tetrahydropyridine core, similar to the synthesis of tetrahydroimidazo[1,2-a]pyridine derivatives via cyclization of amino-pyridine precursors .
Functionalization : Introduce the nitrophenyl group via electrophilic aromatic substitution under controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
Cyclopropane addition : Employ cyclopropanation reagents (e.g., Simmons–Smith) under inert atmosphere.
Cyanidation : Use KCN or CuCN in polar aprotic solvents (DMF/DMSO) at elevated temperatures.
Key Validation : Monitor intermediates via TLC and confirm final product purity by HPLC (≥98%) .
Q. How should researchers characterize the structure of Dicyano[...]methanide?
- Methodological Answer : A combination of spectroscopic and analytical techniques is critical:
- 1H/13C NMR : Assign proton environments (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, pyridinium protons at δ 8.5–9.5 ppm) and carbon types (e.g., nitrile carbons at ~115–120 ppm) .
- HRMS (ESI) : Confirm molecular formula (e.g., calculated [M+H]+: C₂₄H₂₀N₆O₃⁺, observed within 2 ppm error) .
- IR Spectroscopy : Identify functional groups (e.g., nitrile stretches at ~2200–2250 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for dihydropyrimidine derivatives .
Q. What solvents and conditions are optimal for purifying this compound?
- Methodological Answer : Due to its polar and charged pyridinium moiety:
- Recrystallization : Use mixed solvents (e.g., ethanol/water or DCM/hexane) to enhance crystal formation.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate polar byproducts.
- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthetic yields?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Variables : Test temperature (40–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Modeling : Use software (e.g., JMP) to identify optimal parameter combinations.
- Flow Chemistry : Continuous-flow reactors improve heat/mass transfer and reproducibility, as shown in diphenyldiazomethane synthesis .
Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer : Follow a systematic validation protocol:
Repeat Analysis : Ensure consistent sample preparation (e.g., deuterated solvent purity).
2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton-proton and proton-carbon interactions .
Comparative Studies : Cross-reference with analogous compounds (e.g., dihydropyridine derivatives in ).
Theoretical Calculations : Use DFT to predict chemical shifts and compare with experimental data.
Q. What strategies determine regioselectivity during functional group substitutions?
- Methodological Answer : Combine computational and experimental approaches:
- DFT Modeling : Calculate electrophilic Fukui indices to predict reactive sites on the tetrahydropyridine ring.
- Directed Metallation : Use directing groups (e.g., pyridinium) to control substitution positions.
- Experimental Screening : Test substituent effects (e.g., electron-withdrawing groups at para positions enhance nitration regioselectivity) .
Q. How to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Analysis (TGA/DSC) : Determine decomposition temperatures and phase transitions.
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours, monitoring degradation via HPLC.
- Light Sensitivity : Expose to UV-Vis light and assess photodegradation products .
Q. What mechanistic insights exist for the formation of the pyridinium moiety in this compound?
- Methodological Answer : Proposed pathways include:
- Quaternization : Methylation of pyridine nitrogen using methyl iodide in refluxing acetonitrile.
- Intermediate Trapping : Use in-situ NMR to detect transient species (e.g., enamine intermediates).
- Kinetic Studies : Monitor reaction progress via LC-MS to identify rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
